![molecular formula C21H18Cl2N2O4 B281948 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid, also known as DCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and the disruption of protein-protein interactions. 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to bind to the active site of certain enzymes, preventing them from carrying out their normal functions. Additionally, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to disrupt the binding of certain proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. Inflammation is a key component of many diseases, and 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to have anti-inflammatory effects in animal models. Additionally, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to inhibit the growth of various tumor cell lines, suggesting its potential as an anti-cancer agent. In studies on viral infections, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to have antiviral properties, inhibiting the replication of certain viruses.
実験室実験の利点と制限
One of the main advantages of using 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for drug discovery and other studies involving enzyme function. Additionally, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has a well-established synthesis method, making it relatively easy to obtain. However, one limitation of using 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid is its potential toxicity, particularly at high concentrations. Researchers must take care to use appropriate safety measures when working with 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid.
将来の方向性
There are many potential future directions for research involving 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid. One area of interest is the development of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid-based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further studies on the mechanisms of action of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid could provide insights into the function of enzymes and proteins in the body. Finally, research on the potential side effects of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid could help to ensure its safe use in lab experiments and potential therapeutic applications.
合成法
The synthesis of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid involves the reaction of 2,3-dichloroaniline with phosgene to form 2,3-dichloroanilinochloroformate, which is then reacted with 2-aminobenzoyl cyclohexanone to form the final product. This synthesis method has been well-established and is widely used in research labs.
科学的研究の応用
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein-protein interactions, and cancer research. In enzyme inhibition studies, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to be a potent inhibitor of certain enzymes, making it a valuable tool for drug discovery. In protein-protein interaction studies, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been used to investigate the binding properties of various proteins, providing insights into the mechanisms of protein function. In cancer research, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit tumor growth in cell culture and animal models.
特性
分子式 |
C21H18Cl2N2O4 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
6-[[2-[(2,3-dichlorophenyl)carbamoyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H18Cl2N2O4/c22-15-9-5-11-17(18(15)23)25-20(27)14-8-3-4-10-16(14)24-19(26)12-6-1-2-7-13(12)21(28)29/h1-5,8-13H,6-7H2,(H,24,26)(H,25,27)(H,28,29) |
InChIキー |
AUVJSPNSTYUXKM-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl)C(=O)O |
正規SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)
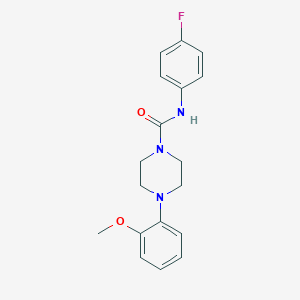


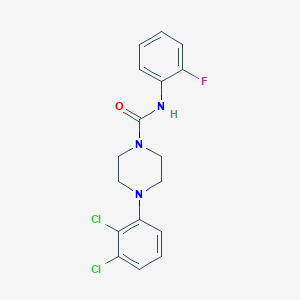
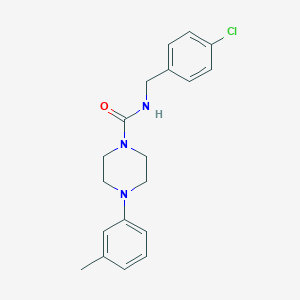
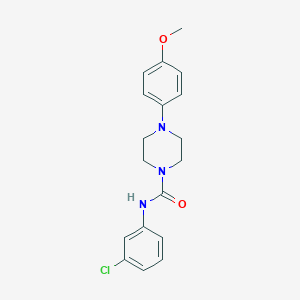
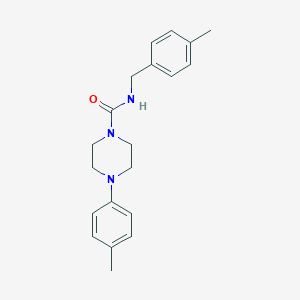

![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)